molecular formula C16H10N2O4 B2626306 (E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one CAS No. 123990-32-9

(E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one

Cat. No.: B2626306
CAS No.: 123990-32-9
M. Wt: 294.266
InChI Key: DLKLBYNRYHZMMX-GXDHUFHOSA-N
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Description

(E)-4-(3-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one is a high-value oxazol-5(4H)-one derivative supplied for advanced chemical and pharmaceutical research. This compound features a benzylidene group at the 4-position of the oxazolone ring, a structural motif known to be associated with diverse biological activities. Researchers are investigating such benzylidene-oxazol-5(4H)-ones for their significant potential in medicinal chemistry, particularly as analgesic and anti-inflammatory agents. Studies on closely related analogs have demonstrated that these compounds can exhibit activity in standard pharmacological models such as the writhing test and hot plate test, with some derivatives showing promising results . The mechanism of action is an active area of investigation, and molecular docking simulations suggest that similar oxazolones may exert their effects by interacting with targets involved in pain and inflammation, such as the cyclooxygenase-2 (COOS-2) enzyme . Beyond its biological potential, the conjugated π-system of this compound, characterized by the nitrobenzylidene moiety attached to the heterocyclic core, makes it a candidate for applications in material science. Oxazol-5(4H)-ones are a known class of π-conjugated substances with implicit applications in photonics and electronics, and have been studied for their nonlinear optical (NLO) properties . This product is intended for research and further chemical derivation in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate personal protective equipment in a well-ventilated fume hood, following their institution's safety protocols.

Properties

IUPAC Name

(4E)-4-[(3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O4/c19-16-14(10-11-5-4-8-13(9-11)18(20)21)17-15(22-16)12-6-2-1-3-7-12/h1-10H/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKLBYNRYHZMMX-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15601-45-3
Record name 4-(3-NITROBENZYLIDENE)-2-PHENYL-2-OXAZOLIN-5-ONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 3-nitrobenzaldehyde with 2-phenyloxazol-5(4H)-one. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or methanol. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

While specific industrial production methods for (E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The benzylidene moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

    Cycloaddition: The oxazole ring can undergo cycloaddition reactions with dienophiles or dipolarophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

    Cycloaddition: Dienophiles like maleic anhydride or dipolarophiles like azides under thermal or photochemical conditions.

Major Products Formed

    Reduction: 4-(3-aminobenzylidene)-2-phenyloxazol-5(4H)-one.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Cycloaddition: Cycloadducts with the oxazole ring fused to the added moiety.

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of oxazolone, including (E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one, exhibit significant antioxidant properties. These compounds can inhibit lipid peroxidation, which is crucial in preventing cellular damage caused by reactive oxygen species (ROS) .

Anti-inflammatory Effects

Studies have demonstrated that this compound can inhibit lipoxygenase activity, a key enzyme involved in the inflammatory response. In vitro assays showed that certain derivatives exhibit potent inhibition rates, suggesting potential applications in treating inflammatory diseases .

Analgesic Properties

The analgesic effects of oxazolone derivatives have been explored, with findings indicating that (E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one could be effective in pain management. Animal models have shown reduced nociception when treated with these compounds, highlighting their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

Recent studies have also focused on the anticancer properties of oxazolone derivatives. The compound demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential role as an anticancer agent . The mechanism of action may involve inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Studies and Research Findings

StudyFindings
Study on Antioxidant Activity Demonstrated that oxazolone derivatives inhibited lipid peroxidation by up to 86.5% .
Investigation of Anti-inflammatory Effects Found that (E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one significantly inhibited lipoxygenase activity, making it a candidate for anti-inflammatory therapies .
Assessment of Analgesic Properties Showed effective pain relief in animal models, indicating potential for development as an analgesic drug .
Research on Anticancer Activity Indicated cytotoxic effects against multiple cancer cell lines, warranting further investigation into its use as an anticancer agent .

Mechanism of Action

The mechanism of action of (E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents on the benzylidene ring significantly influence melting points, spectral properties, and reactivity. Key examples include:

Compound Name Substituent Configuration Melting Point (°C) Key Spectral Data (IR, NMR) Reference
(Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one 4-NO₂ Z 246–247 IR: 1793 cm⁻¹ (C=O); NMR: δ 7.19–7.97
(Z)-4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one 4-Cl Z 187–189.5 IR: 1793 cm⁻¹ (C=O); NMR: δ 7.45–7.58
4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one 4-OCH₃ Z/E* Not reported Forms nanobelts; bathochromic shift in emission
(Z)-4-(4-Fluorobenzylidene)-2-phenyloxazol-5(4H)-one 4-F Z Not reported IC₅₀: 10⁻⁶–10⁻⁵ M (NCI60 assay)

Key Observations :

  • Electron-withdrawing groups (NO₂, Cl): Increase melting points due to enhanced dipole interactions .
  • Electron-donating groups (OCH₃, NH(CH₃)₂): Lower melting points and alter photophysical properties (e.g., nanobelt formation in methoxy derivatives) .

Key Observations :

  • Nitro group : Enhances bioactivity due to electron-withdrawing effects, which polarize the oxazolone ring and improve binding to enzymatic targets .
  • 3-Nitro vs.

Challenges for (E)-3-Nitro Isomer :

  • The (E)-configuration is less commonly reported, as the Erlenmeyer-Plöchl reaction typically favors the (Z)-isomer. Achieving the (E)-form may require modified conditions (e.g., sterically hindered aldehydes or low-temperature crystallization).

Spectroscopic and Photophysical Properties

  • NMR/IR : All analogs show characteristic oxazolone C=O stretches near 1793 cm⁻¹ and aromatic proton signals at δ 7.0–8.0 .
  • UV-Vis: Electron-withdrawing groups (e.g., NO₂) cause red shifts due to extended conjugation. For instance, 4-nitro derivatives absorb strongly in the visible range, making them useful as dyes .

Biological Activity

(E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse sources.

Chemical Structure and Properties

The compound features an oxazole ring fused with a nitrobenzylidene moiety, contributing to its unique chemical properties. The molecular formula is C16H10N2O4C_{16}H_{10}N_{2}O_{4}, and it has a molecular weight of approximately 294.26 g/mol.

PropertyValue
Boiling Point456°C at 760 mmHg
Density1.34 g/cm³
Vapor Pressure1.68×1081.68\times 10^{-8} mmHg at 25°C

Synthesis

The synthesis typically involves the condensation of 3-nitrobenzaldehyde with 2-phenyloxazol-5(4H)-one, usually in the presence of bases like sodium hydroxide or potassium carbonate in solvents such as ethanol or methanol. The reaction is conducted under reflux conditions to ensure complete conversion to the desired product .

Anticancer Properties

Research indicates that (E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one exhibits significant anticancer properties. A study demonstrated its ability to inhibit cell proliferation in various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The compound was found to interact with specific molecular targets, leading to cytotoxic effects against tumor cells .

Antiviral Activity

This compound has also been investigated for its antiviral properties. It has shown efficacy against several viral strains, potentially acting by inhibiting viral replication through interference with viral enzymes or host cell interactions .

Anti-inflammatory Effects

In vitro studies have highlighted the anti-inflammatory potential of (E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one. It demonstrated inhibition of key inflammatory mediators such as COX-2, with IC50 values lower than those of established anti-inflammatory drugs like celecoxib .

Antioxidant Activity

The compound exhibits antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. It has been shown to inhibit lipid peroxidation effectively, suggesting a role in protecting cellular components from oxidative damage .

Case Studies

  • Anticancer Study : In a study involving various cancer cell lines, (E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one was tested for cytotoxicity. Results indicated a dose-dependent inhibition of cell viability, with significant apoptosis observed at higher concentrations.
  • Anti-inflammatory Assessment : A series of experiments evaluated the compound's effect on carrageenan-induced paw edema in animal models. The results indicated a substantial reduction in edema compared to control groups, affirming its anti-inflammatory efficacy.

The mechanism by which (E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound inhibits enzymes like COX-2 and lipoxygenase, which are pivotal in inflammatory processes.
  • Cell Cycle Modulation : It induces cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Reactive Intermediate Formation : The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, contributing to cytotoxicity .

Q & A

Q. What synthetic methods are optimal for preparing (E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one with high stereoselectivity?

The Erlenmeyer–Plöchl reaction is widely used for synthesizing oxazolones. For the (E)-isomer, a solvent-free approach with benzaldehyde derivatives, hippuric acid, and acetic anhydride under reflux yields the product efficiently. Optimization involves controlling reaction time (e.g., 2–4 hours) and using sodium acetate as a base to stabilize intermediates. Isolation via recrystallization (e.g., ethanol/water) avoids chromatography, achieving yields up to 97% . For stereochemical control, reaction conditions (e.g., temperature, solvent polarity) must be tailored to favor the (E)-configuration, as demonstrated in analogous syntheses of nitro-substituted oxazolones .

Q. Which spectroscopic techniques are critical for confirming the (E)-configuration and purity of this compound?

  • 1H NMR : The coupling constant (J) of the benzylidene proton (δ ~7.5–8.2 ppm) typically exceeds 12 Hz for the (E)-isomer due to trans-vicinal coupling .
  • UV-Vis : Strong absorption bands in acetonitrile (e.g., λmax ~350–400 nm) correlate with π→π* transitions of the conjugated nitrobenzylidene system .
  • IR : Lactone C=O stretching (~1750 cm⁻¹) and NO₂ asymmetric stretching (~1520 cm⁻¹) confirm functional groups .
  • Elemental analysis : Matches calculated C, H, N, O percentages (e.g., C16H10N2O4: C 65.31%, H 3.43%, N 9.52%) .

Q. How does solvent polarity affect the electronic absorption spectra of this compound?

Solvatochromism is studied by measuring UV-Vis spectra in solvents of varying polarity (e.g., cyclohexane to DMSO). The nitro group enhances intramolecular charge transfer (ICT), causing redshifted absorption in polar solvents. Use the Kamlet–Taft equation to quantify solvent effects on λmax, with parameters like dipolarity (π*) and hydrogen-bonding (α, β) . For example, a 20 nm redshift in DMSO vs. hexane indicates polarity-dependent ICT .

Advanced Research Questions

Q. What computational methods validate the electronic structure and solvatochromic behavior of this compound?

Time-dependent density functional theory (TD-DFT) with solvents modeled via the polarizable continuum model (PCM) predicts excitation energies and oscillator strengths. Compare computed λmax (e.g., B3LYP/6-311++G(d,p)) with experimental data to identify ICT transitions. Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the nitro group and oxazolone ring .

Q. How can the thermal isomerization kinetics between (E)- and (Z)-isomers be analyzed experimentally?

Monitor isomerization in aprotic solvents (e.g., toluene) using UV-Vis kinetics or HPLC . Fit time-dependent absorbance data to a first-order rate equation. Activation energy (Ea) is derived from Arrhenius plots (ln(k) vs. 1/T). For example, 4-aminoazobenzene analogs show Ea ~80–100 kJ/mol, influenced by solvent polarity and substituent effects .

Q. What strategies enhance the bioactivity of this compound, such as antiproliferative effects?

  • Structural modification : Introduce substituents (e.g., -OH, -OMe) to the phenyl ring to improve solubility and target affinity.
  • In vitro assays : Use MTT/PrestoBlue to test cytotoxicity against cancer cell lines (e.g., HCT116, MCF7). IC50 values are optimized by adjusting electron-withdrawing/donating groups on the benzylidene moiety .
  • Molecular docking : Simulate interactions with enzymes (e.g., tyrosinase) to guide rational design .

Q. What challenges arise in crystallizing this compound for X-ray diffraction (XRD) studies?

Poor solubility in common solvents (e.g., chloroform, methanol) complicates crystal growth. Use slow evaporation in DMSO/EtOH mixtures or diffusion layers (hexane/acetone). For nitro-substituted analogs, π-stacking and halogen interactions (if bromo derivatives are present) stabilize crystal lattices .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for (E)-Isomer

TechniqueKey ObservationsReference
1H NMR (CDCl₃)δ 8.16 (d, J=8.0 Hz, Ar-H), 7.91 (s, CH=)
UV-Vis (CH₃CN)λmax 381 nm (ε=37,436 M⁻¹cm⁻¹)
IR (KBr)1750 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym)

Q. Table 2. Solvent Effects on λmax

Solventλmax (nm)ε (M⁻¹cm⁻¹)Polarity (π*)
Hexane34729,730-0.08
Acetone36637,8390.71
DMSO38627,0271.00
Data adapted from nitrobenzylidene analogs

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